DL-Lysine-4,4,5,5-d4 dihydrochloride finds use as an isotopic tracer in metabolic studies. Regular lysine has hydrogen atoms in its structure. DL-Lysine-4,4,5,5-d4 dihydrochloride has these hydrogens replaced with deuterium (d), a stable isotope of hydrogen with a neutron in its nucleus [].
This specific deuterium incorporation allows scientists to track the pathway of lysine through an organism or cell by measuring the presence of the labelled molecule. Since the deuterium doesn't affect the chemical properties of the molecule significantly, it acts as a non-invasive marker [].
Here are some examples of how DL-Lysine-4,4,5,5-d4 dihydrochloride can be used as a tracer:
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterated derivative of the essential amino acid lysine. The compound is labeled with four deuterium atoms at specific positions in its structure, specifically at the 4th and 5th carbon atoms of the side chain, which modifies its molecular formula to . This unique isotopic labeling allows for enhanced tracking and analysis in biochemical research, particularly in mass spectrometry applications.
D4-Lysine HCl itself does not have a specific mechanism of action. Its primary function is as a tracer molecule in scientific research.
Incorporation of D4-Lysine HCl into biological systems allows researchers to track the pathways and transformations of lysine within the system. The presence of the deuterium label can be measured using IRMS, providing insights into protein synthesis, degradation, and overall lysine metabolism [, ].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to achieve desired outcomes.
DL-Lysine-4,4,5,5-d4 dihydrochloride is primarily utilized in research settings as a stable isotope tracer. It does not exhibit a specific mechanism of action but serves as a labeled substrate that can be incorporated into proteins during cell culture experiments. This incorporation enables researchers to track the metabolic pathways of lysine through biological systems using isotope-ratio mass spectrometry .
The presence of deuterium allows for the differentiation of proteins synthesized in the presence of this compound from those synthesized without it, facilitating studies on protein expression and metabolism.
The synthesis of DL-Lysine-4,4,5,5-d4 dihydrochloride typically involves:
Industrial production methods mirror these laboratory techniques but are scaled for higher yield and purity.
DL-Lysine-4,4,5,5-d4 dihydrochloride has several important applications:
Interaction studies involving DL-Lysine-4,4,5,5-d4 dihydrochloride focus on its role as a tracer molecule. It interacts with various enzymes and proteins within biological systems during metabolic processes. The incorporation of this labeled amino acid into proteins allows researchers to analyze changes in protein expression and functionality under different experimental conditions .
DL-Lysine-4,4,5,5-d4 dihydrochloride shares structural similarities with other lysine derivatives but is unique due to its specific isotopic labeling. Here are some similar compounds:
Compound Name | Description | Unique Features |
---|---|---|
L-Lysine | Natural form of lysine; essential amino acid | No isotopic labeling |
D-Lysine | Non-naturally occurring enantiomer of lysine | No isotopic labeling |
L-Lysine-2HCl | Deuterated form with different labeling | Labeled at different positions |
L-Lysine-d6 | Another deuterated form with six deuteriums | Different isotopic composition |
The uniqueness of DL-Lysine-4,4,5,5-d4 dihydrochloride lies in its specific deuteration pattern at the 4th and 5th positions on the side chain, which allows for precise tracking and analysis in biochemical research .